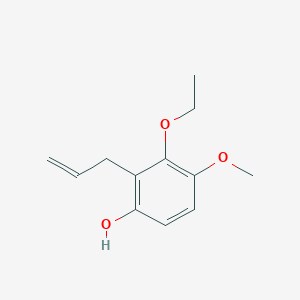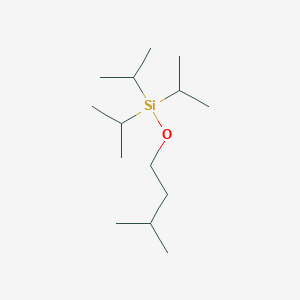
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine is a peptide compound composed of six amino acids: asparagine, alanine, glycine, serine, valine, and glutamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.
化学反応の分析
Types of Reactions
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like serine and valine.
Reduction: Reducing agents can reduce disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions (e.g., proteases).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with altered side chains.
Reduction: Reduced forms of amino acids or peptides.
科学的研究の応用
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with cellular processes.
Industrial: Used in the development of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity or receptor binding, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.
類似化合物との比較
Similar Compounds
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Another peptide with a similar sequence but different amino acid composition.
L-Alanyl-L-glutamine: A dipeptide with different properties and applications.
Uniqueness
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its ability to interact with various molecular targets makes it a valuable compound for research and therapeutic purposes.
特性
CAS番号 |
574749-85-2 |
|---|---|
分子式 |
C22H38N8O10 |
分子量 |
574.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H38N8O10/c1-9(2)17(21(38)29-12(22(39)40)4-5-14(24)32)30-20(37)13(8-31)28-16(34)7-26-18(35)10(3)27-19(36)11(23)6-15(25)33/h9-13,17,31H,4-8,23H2,1-3H3,(H2,24,32)(H2,25,33)(H,26,35)(H,27,36)(H,28,34)(H,29,38)(H,30,37)(H,39,40)/t10-,11-,12-,13-,17-/m0/s1 |
InChIキー |
PWPTYHRZZSHQHA-SMXCXOSKSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


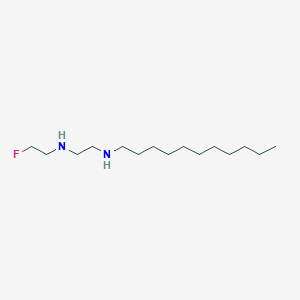
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
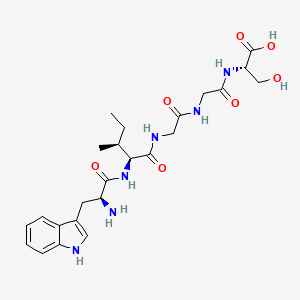
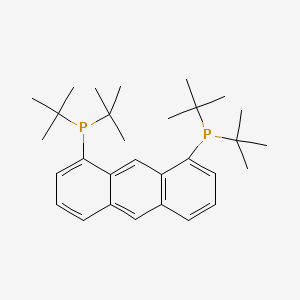
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)


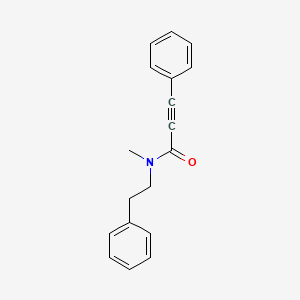
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
